

physicochemical characteristics of 1-Ethylpiperidin-3-one hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Ethylpiperidin-3-one hydrochloride

Cat. No.: B1339733

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Characteristics of **1-Ethylpiperidin-3-one Hydrochloride**

Introduction

1-Ethylpiperidin-3-one hydrochloride is a chemical compound with the molecular formula C₇H₁₄CINO. It is the hydrochloride salt of the N-ethyl derivative of 3-piperidinone. This compound is primarily utilized as a building block and intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Its structural features, including the piperidine ring and the ketone functional group, make it a versatile precursor for creating more complex molecules. This guide provides a detailed overview of its core physicochemical properties, experimental protocols for their determination, and relevant workflow visualizations.

Physicochemical Properties

The fundamental physicochemical characteristics of **1-Ethylpiperidin-3-one hydrochloride** are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Property	Value	Source(s)
CAS Number	36693-07-3	
Molecular Formula	C7H14CINO	
Molecular Weight	163.64 g/mol	
Appearance	Off-white to light yellow crystalline powder	
Melting Point	170-174 °C	
Boiling Point	105-106 °C @ 11 mmHg (for free base)	
Solubility	Soluble in water	
Storage	Room temperature, in a dry and cool place	

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are standard analytical chemistry techniques.

Determination of Melting Point

The melting point of **1-Ethylpiperidin-3-one hydrochloride** is determined using a digital melting point apparatus, often employing the capillary method.

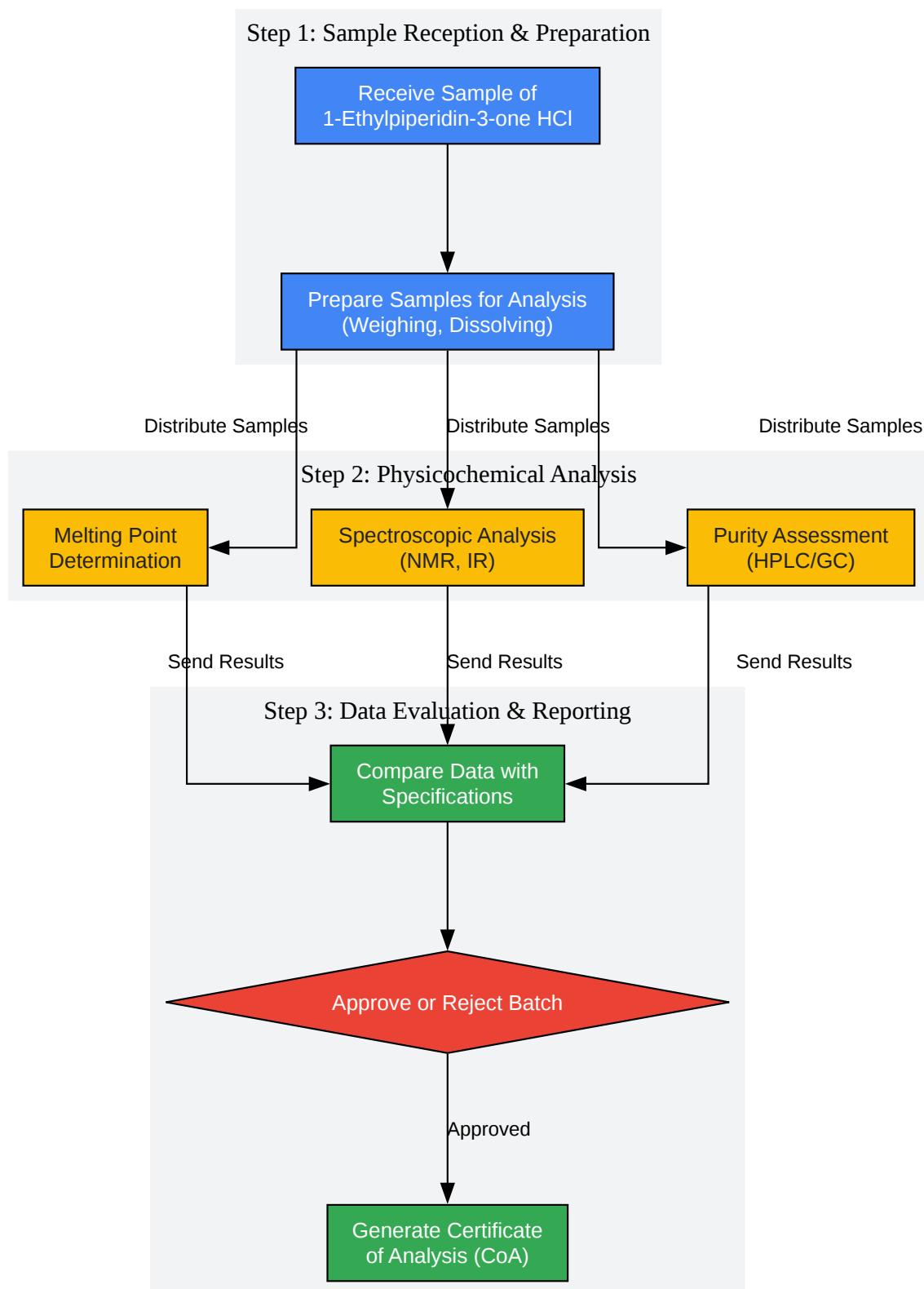
- Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), mortar and pestle, spatula.
- Procedure:
 - A small, dry sample of **1-Ethylpiperidin-3-one hydrochloride** is finely ground using a mortar and pestle.
 - The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

- The capillary tube is placed into the heating block of the melting point apparatus.
- The sample is heated at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point.
- The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure of the compound.

- Apparatus: NMR spectrometer (e.g., 400 MHz), NMR tubes, deuterated solvent (e.g., D2O or DMSO-d6).
- Procedure:
 - Approximately 5-10 mg of **1-Ethylpiperidin-3-one hydrochloride** is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
 - The tube is capped and shaken gently to ensure the sample is fully dissolved.
 - The NMR tube is placed in the spectrometer's probe.
 - ¹H NMR and ¹³C NMR spectra are acquired. The chemical shifts (δ), multiplicity, coupling constants (J), and integration values for ¹H NMR are analyzed to confirm the proton environments. The chemical shifts in the ¹³C NMR spectrum are analyzed to identify the carbon framework.


Solubility Assessment

A qualitative assessment of solubility is performed to understand the compound's behavior in various solvents.

- Apparatus: Test tubes, vortex mixer, spatulas, various solvents (e.g., water, ethanol, dichloromethane, hexane).
- Procedure:
 - A small, pre-weighed amount of the compound (e.g., 10 mg) is added to a test tube containing a fixed volume of the solvent (e.g., 1 mL).
 - The mixture is agitated using a vortex mixer for a set period (e.g., 1 minute).
 - The mixture is visually inspected for the presence of undissolved solid.
 - If the solid dissolves completely, the compound is classified as soluble in that solvent at the tested concentration. If not, it is classified as partially soluble or insoluble. The process can be repeated with increasing amounts of solute to determine an approximate solubility limit.

Workflow Visualization

The following diagram illustrates a generalized workflow for the quality control and characterization of a supplied batch of **1-Ethylpiperidin-3-one hydrochloride**.

[Click to download full resolution via product page](#)

Caption: Quality Control Workflow for 1-Ethylpiperidin-3-one HCl.

- To cite this document: BenchChem. [physicochemical characteristics of 1-Ethylpiperidin-3-one hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1339733#physicochemical-characteristics-of-1-ethylpiperidin-3-one-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com